Diisobutyl diazene
CAS No.: 3896-19-3
Cat. No.: VC3882537
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3896-19-3 |
---|---|
Molecular Formula | C8H18N2 |
Molecular Weight | 142.24 g/mol |
IUPAC Name | bis(2-methylpropyl)diazene |
Standard InChI | InChI=1S/C8H18N2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 |
Standard InChI Key | JUOJXNAVZADLAJ-UHFFFAOYSA-N |
SMILES | CC(C)CN=NCC(C)C |
Canonical SMILES | CC(C)CN=NCC(C)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Isomerism
Synthesis and Thermodynamic Properties
Synthetic Routes
Diisobutyl diazene is typically synthesized via the oxidation of hydrazine derivatives. A common method involves the reaction of isobutylhydrazine with oxidizing agents such as hydrogen peroxide or oxygen:
.
Alternative routes may utilize azodicarboxylate precursors, though these are less commonly reported for branched alkyl diazenes .
Thermodynamic Stability
The enthalpy of formation (ΔₐH°) for diisobutyl diazene has been estimated through calorimetric studies. In the gas phase, ΔₐH° values of 19.3 kJ/mol and 9.2 ± 3.8 kJ/mol have been reported, reflecting discrepancies arising from experimental methodologies . The liquid-phase enthalpy of formation is -30.0 kJ/mol, with a vaporization enthalpy (ΔₐH°vap) of 49.3 kJ/mol . These data suggest moderate thermal stability, consistent with its decomposition behavior at elevated temperatures (discussed in Section 4).
Table 1: Thermodynamic Properties of Diisobutyl Diazene
Property | Value | Method | Reference |
---|---|---|---|
ΔₐH° (gas) | 19.3 kJ/mol | Computed | |
ΔₐH° (gas) | 9.2 ± 3.8 kJ/mol | Calorimetry | |
ΔₐH° (liquid) | -30.0 kJ/mol | Experimental | |
ΔₐH°vap | 49.3 kJ/mol | Experimental |
Chemical Reactivity and Decomposition
Thermolysis and Radical Formation
Diisobutyl diazene undergoes thermolysis at temperatures above 100°C, producing radical intermediates. Studies on analogous diazenes, such as 1-diphenylmethyl-2-(2-butyl)diazene, demonstrate that thermolysis proceeds via one-bond cleavage, generating a diphenylmethyl radical and a 2-butyldiazenyl radical . This mechanism is supported by the observation of net inversion of configuration in coupling products, which is inconsistent with a two-bond cleavage pathway . For diisobutyl diazene, thermolysis likely yields two isobutyl radicals and nitrogen gas:
.
Cage Effects and Disproportionation
The cage effect—a phenomenon where radicals recombine within a solvent cage—plays a significant role in diazene decomposition. In benzene, the cage effect for similar diazenes is approximately 13%, increasing in viscous solvents like hexadecane . Additionally, disproportionation reactions compete with radical coupling, leading to byproducts such as hydrazine and alkanes .
Applications in Organic Synthesis
Radical Initiation
Diisobutyl diazene’s propensity to generate stable isobutyl radicals under mild conditions makes it valuable in polymerization and cross-linking reactions. For example, it can initiate the polymerization of styrene or acrylates, though its use is less common compared to azoisobutyronitrile (AIBN) due to lower thermal stability .
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